molecular formula C13H25NO4 B13955383 tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate

tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13955383
M. Wt: 259.34 g/mol
InChI Key: OWLAUAJSJQNOOI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate: is a chemical compound that belongs to the piperidine family This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 1,3-dihydroxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 1,3-dihydroxypropane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The piperidine ring can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific biological pathways.

Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperidine ring and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 3-oxopiperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Comparison: tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate is unique due to the presence of the 1,3-dihydroxypropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)11(16)7-9-15/h10-11,15-16H,4-9H2,1-3H3

InChI Key

OWLAUAJSJQNOOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(CCO)O

Origin of Product

United States

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